N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O3S/c1-2-27-17-6-3-7-18-19(17)24-21(29-18)25(12-14-5-4-10-28-14)20(26)15-9-8-13(22)11-16(15)23/h3,6-9,11,14H,2,4-5,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFZPPFCUCTHHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide typically involves multiple steps. One common method includes the condensation of 4-ethoxybenzo[d]thiazole with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The intermediate product is then reacted with tetrahydrofuran-2-ylmethylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial activity . In cancer cells, it may interfere with signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Examples :
- N-(1,3-benzothiazol-2-yl)benzamide [2-BTBA]
- N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA]
Key Differences :
- Substituents : Lack the ethoxy, difluoro, and oxolan-2-ylmethyl groups present in the target compound.
- Synthesis: Synthesized via benzoylation of 2-aminobenzothiazole with substituted benzoyl chlorides .
- Crystallography : Single-crystal X-ray diffraction (XRD) reveals distinct lattice parameters (e.g., 2-BTBA: $a = 5.9479(5)$ Å, $b = 16.8568(12)$ Å; 2-BTFBA: $a = 5.2216(2)$ Å, $b = 20.2593(9)$ Å), indicating structural rigidity differences compared to the target compound’s likely more flexible oxolan group .
Table 1 : Comparison of Benzothiazole Derivatives
Ethoxy-Substituted Benzothiazole Analogs
Example : N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide (CAS 723757-79-7)
Key Differences :
- Substituent Position : Ethoxy group at position 6 (vs. position 4 in the target compound).
- Benzamide Modifications : 4-Trifluoromethyl substituent (electron-withdrawing) vs. 2,4-difluoro (electron-withdrawing but less bulky).
- Physicochemical Properties : Molecular weight 366.36 g/mol; trifluoromethyl may enhance metabolic stability compared to difluoro groups .
Fluorinated Benzamide Derivatives
Example : 2,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide (CAS 946223-33-2)
Key Differences :
- Core Structure : Imidazo[2,1-b]thiazole instead of benzothiazole, introducing additional nitrogen atoms.
- Substituents : Difluorobenzamide retained but lacks ethoxy and oxolan groups.
- Molecular Weight : 371.4 g/mol, slightly lower than the target compound’s estimated mass (~430–450 g/mol) .
Oxolan-Modified Analogs
Example : N-{[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Key Differences :
- Oxolan Integration : Oxolan is fused with a thiazole ring, unlike the target compound’s oxolan-2-ylmethyl group.
Biological Activity
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, particularly in the context of cancer and antimicrobial applications.
Chemical Structure and Synthesis
The compound features a complex structure that includes:
- Benzothiazole moiety : Known for diverse biological activities.
- Difluorobenzene : Enhances lipophilicity and biological interactions.
- Oxolane ring : Contributes to the compound’s spatial configuration.
Synthesis Overview
The synthesis typically involves several key steps:
- Reagents : The synthesis starts with 4-ethoxy-1,3-benzothiazole and difluorobenzoyl chloride.
- Reaction Conditions : Conducted in an organic solvent (e.g., dichloromethane) under reflux conditions with a base like triethylamine.
- Purification : Final products are purified using column chromatography or recrystallization.
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cell Proliferation Inhibition : Compounds with similar structures have shown high potential to inhibit the proliferation of cancer cells in vitro. In particular, studies have reported IC50 values indicating effective inhibition against various cancer cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5 | HCC827 | 6.26 ± 0.33 |
| Compound 6 | NCI-H358 | 6.48 ± 0.11 |
Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives has been evaluated using standard methods such as broth microdilution testing:
- Pathogens Tested : Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus.
Results from these studies suggest that compounds similar to this compound demonstrate promising antibacterial activity.
The proposed mechanism of action for this compound involves:
- Target Interaction : Binding to specific molecular targets such as enzymes or receptors involved in cancer progression or microbial resistance.
- Pathway Modulation : Modulating pathways related to cell proliferation or apoptosis in cancer cells .
Case Studies
A notable case study involved the evaluation of a series of benzothiazole derivatives for dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain and inflammation pathways. The findings highlighted the potential of these compounds in developing new therapeutic agents for managing pain without significant side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
